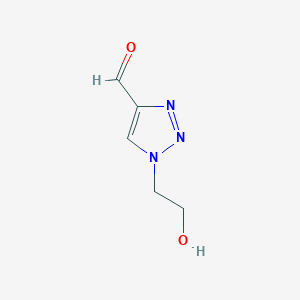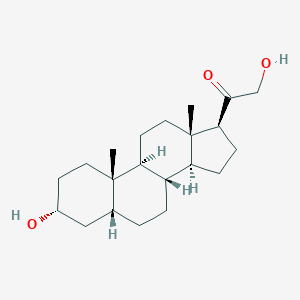
Tétrahydrodésoxycorticostérone
Vue d'ensemble
Description
Acitretin sodium is a second-generation retinoid, primarily used in the treatment of severe psoriasis and other skin disorders. It is a metabolite of etretinate and is known for its ability to regulate the growth and differentiation of skin cells. Acitretin sodium is taken orally and is known for its effectiveness in cases where other treatments have failed .
Applications De Recherche Scientifique
Acitretin sodium has a wide range of scientific research applications:
Mécanisme D'action
The exact mechanism of action of acitretin sodium is not fully understood. it is believed to work by binding to specific retinoid receptors (such as RXR and RAR) in the skin. This binding helps normalize the growth cycle of skin cells, reducing excessive cell growth and keratinization. Acitretin sodium also has anti-inflammatory and anti-angiogenic effects, contributing to its therapeutic efficacy .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Tetrahydrodeoxycorticosterone is a potent positive allosteric modulator of the GABA A receptor . It interacts with the GABA A receptor, enhancing the GABA-mediated Cl- currents . This interaction is distinct from the GABA, benzodiazepine, barbiturate, and picrotoxin binding sites .
Cellular Effects
Tetrahydrodeoxycorticosterone has potent neuroinhibitory properties . It reduces neuronal excitability by augmenting tonic αβδ receptor currents . It also influences cell function by modulating a variety of immune and nonimmune cell functions, including extravasation and migration .
Molecular Mechanism
Tetrahydrodeoxycorticosterone exerts its effects at the molecular level through its interaction with the GABA A receptor . It acts as a positive allosteric modulator, enhancing the effects of GABA on the receptor . This modulation results in increased chloride current, leading to hyperpolarization of the neuron and decreased neuronal excitability .
Dosage Effects in Animal Models
In animal models, Tetrahydrodeoxycorticosterone has been shown to reduce neuronal excitability
Metabolic Pathways
Tetrahydrodeoxycorticosterone is involved in the steroidogenesis metabolic pathway . It is synthesized from the adrenal hormone deoxycorticosterone by the action of two enzymes, 5α-reductase type I and 3α-hydroxysteroid dehydrogenase .
Subcellular Localization
As a neurosteroid, it is likely to be found in high concentrations in the brain and nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acitretin sodium involves several steps. One common method includes the reaction of 3-formyl-crotonic acid butyl ester with 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-l-triphenyl phosphonium bromide in the presence of a mild inorganic base. The resultant compound is then treated with iodine to isomerize the undesired cis intermediate to the trans isomer. This process yields acitretin with high isomeric purity .
Industrial Production Methods
Industrial production of acitretin sodium often involves the use of advanced techniques to ensure high purity and yield. The process typically includes the use of hydrophilic surface modifiers and aqueous grinding or milling to enhance the bioavailability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acitretin sodium undergoes various chemical reactions, including:
Oxidation: Acitretin can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert acitretin to its cis isomer.
Substitution: Acitretin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various isomers and metabolites of acitretin, which can have different biological activities and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etretinate: A precursor to acitretin, known for its longer half-life and higher risk of side effects.
Tretinoin: Another retinoid used in the treatment of acne and other skin conditions.
Isotretinoin: Used primarily for severe acne, with a different mechanism of action compared to acitretin.
Uniqueness of Acitretin Sodium
Acitretin sodium is unique due to its shorter half-life compared to etretinate, making it a safer option for long-term use. Its ability to bind to multiple retinoid receptors and its effectiveness in treating severe psoriasis make it a valuable therapeutic agent .
Propriétés
IUPAC Name |
2-hydroxy-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKYBWRSLLXBOW-GDYGHMJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017258 | |
| Record name | 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetrahydrodeoxycorticosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000879 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
567-02-2, 567-03-3 | |
| Record name | Allotetrahydrodeoxycorticosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=567-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3alpha,21-Dihydroxy-5alpha-pregnan-20-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,21-dihydroxy-5α-pregnan-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrahydrodeoxycorticosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000879 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)
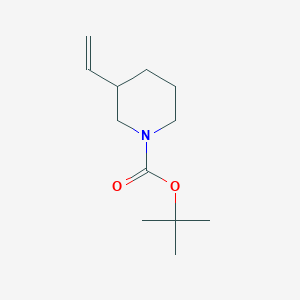

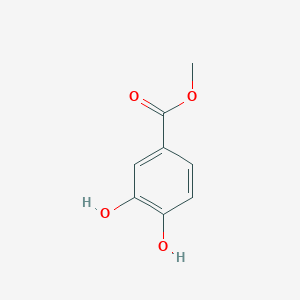
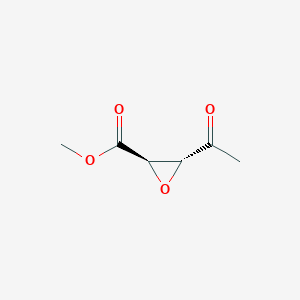
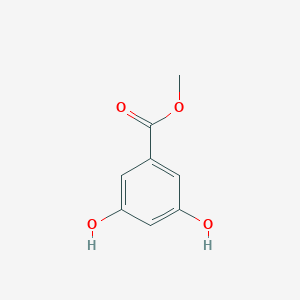
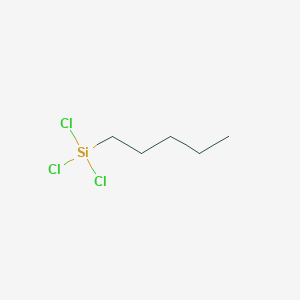
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine](/img/structure/B129446.png)
